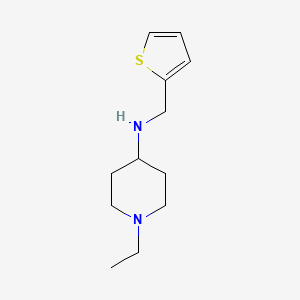

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine

Description

1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine (CAS: 100526-35-0) is a piperidine derivative featuring an ethyl group at the piperidine nitrogen and a thien-2-ylmethyl substituent on the amine side chain. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of receptor modulators and enzyme inhibitors. Its structural flexibility allows for diverse pharmacological applications, though its specific biological targets remain under investigation .

Properties

IUPAC Name |

1-ethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c1-2-14-7-5-11(6-8-14)13-10-12-4-3-9-15-12/h3-4,9,11,13H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNDHYTUTXELJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thienylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups into the molecule.

Scientific Research Applications

The compound 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine , with the molecular formula and a molecular weight of 224.37 g/mol, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed overview of its applications, supported by relevant data and case studies.

Medicinal Chemistry

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural characteristics suggest it could function as a ligand for certain receptors in the brain, making it a candidate for further investigation in neuropharmacology.

Proteomics Research

This compound is utilized as a biochemical tool in proteomics research. It can be employed to study protein interactions and functions, serving as a probe to understand complex biological systems. The specificity of this compound towards certain proteins enhances its utility in targeted proteomic studies .

Drug Development

The compound's unique structure allows it to be explored as a lead compound in drug development processes. Its derivatives could be synthesized to optimize pharmacokinetic properties, enhancing efficacy and reducing side effects. Research indicates that modifications to the piperidine ring may yield compounds with improved biological activity.

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological properties of related compounds, researchers found that piperidine derivatives exhibited significant activity at dopamine receptors, suggesting that 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine may also possess similar properties. Further investigations are needed to confirm these effects and explore potential therapeutic applications.

Case Study 2: Proteomic Applications

A recent publication highlighted the use of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine in proteomic assays aimed at identifying protein targets involved in cellular signaling pathways. The compound was shown to selectively bind to target proteins, facilitating the mapping of complex interaction networks within cells.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogs

Piperidin-4-amine derivatives are widely explored due to their versatility in medicinal chemistry. Below is a comparison of key analogs:

Pharmacological and Functional Differences

- Receptor Selectivity: The compound in , (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, demonstrates M3 receptor selectivity (Kᵢ = 2.8 nM) over M2 (Kᵢ = 540 nM), attributed to its bulky side chains and fluorinated cyclopentyl group . In contrast, 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine lacks documented receptor data but shares structural motifs (e.g., thiophene) with compounds targeting CNS receptors. Compound 10a () inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values in the low micromolar range, likely due to its methoxynaphthyl group enhancing π-π interactions with enzyme active sites .

Synthetic Accessibility :

- The target compound is synthesized via reductive amination, a method shared with analogs like 10a () and Compound 5 (). However, intermediates such as N-(4-chloro-2-nitrophenyl)piperidin-4-amine () require multi-step protocols involving coupling and cyclization, highlighting the simplicity of the ethyl-thienyl derivative’s synthesis .

- No such data exist for 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine, though its structural simplicity may reduce toxicity risks compared to aromatic degradants.

Biological Activity

1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is particularly noted for its role in proteomics and medicinal research, where it serves as a biochemical tool to investigate various cellular processes and therapeutic targets.

The synthesis of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine typically involves a nucleophilic substitution reaction between piperidine derivatives and thienylmethyl halides, often facilitated by bases such as sodium hydride or potassium carbonate. The reaction is purified through standard techniques like column chromatography to yield the desired product.

The biological activity of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound modulates the activity of these targets, influencing cellular signaling pathways and processes. The exact molecular interactions remain to be fully elucidated, but studies suggest a significant impact on protein interactions and enzyme activities.

Biological Activity Overview

1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine has been evaluated for various biological activities:

1. Proteomics Applications

- Used as a biochemical tool to study protein interactions and enzyme activities.

- Facilitates research in cellular signaling pathways that are crucial for understanding disease mechanisms.

2. Therapeutic Potential

- Investigated for its potential in developing new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

- Its unique thienyl group may enhance its interaction with biological receptors compared to other piperidine derivatives .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine, it is beneficial to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Ethyl-N-(phenylmethyl)piperidin-4-amine | Phenyl Group | Varies; may exhibit different receptor affinities |

| 1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine | Pyridine Group | Influences reactivity and target interaction |

The presence of the thienyl group in 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine potentially confers distinct biological properties that are advantageous in specific research applications.

Case Studies

Recent studies have highlighted the efficacy of compounds similar to 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine in various therapeutic contexts:

Case Study 1: Neurodegenerative Disorders

- A study demonstrated that piperidine derivatives can act as A2A adenosine receptor antagonists, which are being explored for their neuroprotective effects in conditions like Parkinson's disease .

Case Study 2: Cancer Immunotherapy

Q & A

Q. Basic

- ¹H NMR : Key signals include the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for CH₂N), piperidine ring protons (δ 2.8–3.2 ppm for axial/equatorial H), and thienylmethyl protons (δ 4.0–4.5 ppm for CH₂S) .

- MS : ESI+ typically shows [M+H]⁺ peaks. For C₁₁H₂₀N₂S, expect m/z 220.1 (calc. 220.14). Fragmentation patterns (e.g., loss of ethyl group: m/z 191) confirm substitution sites .

Advanced

Advanced characterization combines 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates thienylmethyl CH₂ protons (δ 4.2 ppm) with adjacent carbons, distinguishing them from piperidine CH₂ groups. High-resolution MS (HRMS) with <2 ppm error validates molecular formulas. Contradictions in data (e.g., unexpected δ shifts) may indicate stereochemical impurities, requiring chiral HPLC or NOESY to resolve .

What strategies address contradictory biological activity data for piperidin-4-amine derivatives in receptor-binding assays?

Advanced

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or receptor isoform variability. For example, ethyl-substituted piperidines show varying affinities for serotonin (5-HT) vs. dopamine receptors due to conformational flexibility . Methodological solutions:

- Dose-response curves : Test multiple concentrations (10⁻¹⁰–10⁻⁴ M) to identify non-linear effects.

- Molecular docking : Compare binding poses (e.g., AutoDock Vina) to explain selectivity differences .

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation masking true activity .

How can computational chemistry guide the design of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine analogs with enhanced selectivity?

Q. Advanced

- Pharmacophore modeling : Identify critical features (e.g., ethyl group hydrophobicity, thienyl sulfur H-bond acceptor) using tools like Schrödinger Phase .

- MD simulations : Predict binding stability (RMSD <2 Å over 100 ns) to target receptors (e.g., σ-1 vs. σ-2).

- ADMET prediction : SwissADME evaluates logP (optimal 2–3) and CNS permeability (BOILED-Egg model) to prioritize synthesizable analogs .

What are the challenges in characterizing the stability of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine under varying storage conditions?

Basic

Standard stability tests include:

- Thermal degradation : Heat samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition peaks .

- Photostability : Expose to UV light (ICH Q1B) to detect thienyl ring oxidation .

Advanced

Advanced studies use LC-QTOF to identify degradation products. For example, oxidation of the thienyl group generates sulfoxide derivatives (m/z 236.1). Accelerated stability models (Arrhenius equation) predict shelf life at 25°C .

How do structural modifications to the piperidine ring affect the compound’s physicochemical properties?

Q. Basic

- LogP : Adding ethyl groups increases hydrophobicity (logP +0.5 per ethyl).

- pKa : Piperidine N basicity (pKa ~10.5) affects solubility; protonation at physiological pH enhances water solubility .

Advanced

QSPR models correlate substituent electronic parameters (Hammett σ) with solubility and permeability. For example, replacing ethyl with cyclopropyl (higher σ) reduces logP but improves metabolic stability .

What analytical methods validate the absence of toxic byproducts in scaled-up synthesis?

Q. Advanced

- GC-MS : Detects volatile impurities (e.g., residual ethyl bromide; limit <10 ppm) .

- ICP-MS : Quantifies heavy metal catalysts (e.g., Pd <1 ppm in cross-coupling steps) .

- Genotoxic assessment : Ames test (+/- S9 metabolic activation) screens mutagenic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.